molecular formula C17H13Cl2N3O3S B2864591 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 922662-66-6

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2864591
CAS No.: 922662-66-6
M. Wt: 410.27
InChI Key: ZTNGXDHCLNEWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methoxy, pyridazine, and sulfonamide moieties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable in the synthesis of advanced materials.

Mechanism of Action

Target of Action

The primary target of this compound is the gonadotropin-releasing hormone receptor (GnRHR) . GnRHR plays a fundamental role in various biological processes, including tissue development, angiogenesis, and tissue regeneration .

Mode of Action

The compound acts as a potent, orally active, nonpeptidic GnRH antagonist . It possesses high affinity and potent antagonistic activity for the human receptor (binding IC50=0.33 nM) and monkey receptor (IC50=0.32 nM) .

Biochemical Pathways

The compound’s action on the GnRHR leads to a decrease in GnRH secretion . This can have downstream effects on various biochemical pathways, particularly those involving sex hormones. The suppression of these hormones can be beneficial in the treatment of sex-hormone-dependent diseases .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It has been found to suppress luteinizing hormone (LH) levels for more than 24 hours in castrated cynomolgus monkeys, indicating a long duration of action . The drug has been found to reduce testosterone levels to sustained castrate levels in men with once-daily administration .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the suppression of sex hormones. This can lead to a reduction in the symptoms of sex-hormone-dependent diseases, such as endometriosis, uterine fibroids, and prostate cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy. The compound is very soluble, which can enhance its bioavailability . Furthermore, the compound’s stability can be affected by storage conditions. It is recommended to store the compound at -20°C in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common approach is to start with 6-methoxypyridazine-3-carboxylic acid, which undergoes a series of reactions including chlorination, sulfonation, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the various functional groups and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include chlorinated derivatives, amines, and various substituted pyridazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzenesulfonamide: : Similar in structure but lacks the pyridazine and methoxy groups.

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide: : Similar but lacks the dichloro groups.

Uniqueness

The uniqueness of 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-26(23,24)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNGXDHCLNEWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.